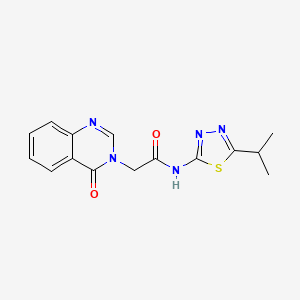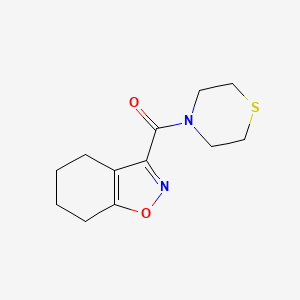
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
説明
Synthesis Analysis
The synthesis of derivatives containing both thiadiazole and quinazoline fragments involves the alkylation of potassium salts or aminolysis of activated acids with specific reagents such as N-hetaryl-2-chloroacetamides or N,N’-carbonyldiimidazole (CDI). These processes yield compounds with significant cytotoxicity and potential anticancer activity, showcasing a method for integrating thiadiazole and quinazoline moieties into a single molecule (Kovalenko et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds has been determined through various spectroscopic methods, including IR, 1H NMR, MS, and EI-MS analyses. These methods help in confirming the presence of the thiadiazole and quinazoline fragments within the synthesized compounds, providing insights into their structural integrity and potential interactions (Yu et al., 2014).
Chemical Reactions and Properties
The compounds exhibit considerable cytotoxicity, as evaluated by the bioluminescence inhibition of bacterium Photobacterium leiognathi, indicating their potential for anticancer activity. The structure-activity relationship (SAR) analysis provides insights into how variations in the molecule's structure affect its biological activity, highlighting the importance of specific functional groups for their cytotoxic and anticancer effects (Kovalenko et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, of these compounds would typically be influenced by their molecular structure. While specific details on the physical properties are not provided in the available research, these properties are crucial for understanding the compound's behavior in biological systems and its suitability for further drug development processes.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, potential for chemical modifications, and interactions with biological molecules, are essential for designing compounds with targeted biological activities. The research suggests that modifications to the thiadiazole and quinazoline fragments can lead to compounds with varied biological activities, offering pathways for the development of new therapeutic agents (Yu et al., 2014).
特性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(2)13-18-19-15(23-13)17-12(21)7-20-8-16-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,7H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDVHDYPWZCYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4677242.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677259.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)
![3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4677285.png)
![N-butyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4677288.png)
![3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4677309.png)
![N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677313.png)
![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4677344.png)
![2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4677345.png)

![4-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4677356.png)